molecular formula C5H9N3O B8801463 (4-ethyl-4H-1,2,4-triazol-3-yl)methanol

(4-ethyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B8801463
M. Wt: 127.14 g/mol
InChI Key: OZRGOYBVRAWHFJ-UHFFFAOYSA-N
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Description

(4-Ethyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497854-98-5, molecular formula: C₅H₉N₃O, molecular weight: 127.14 g/mol) is a triazole derivative featuring a methanol substituent at the 3-position and an ethyl group at the 4-position of the 1,2,4-triazole ring . Its structure combines a polar hydroxyl group with a lipophilic ethyl chain, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(4-ethyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C5H9N3O/c1-2-8-4-6-7-5(8)3-9/h4,9H,2-3H2,1H3

InChI Key

OZRGOYBVRAWHFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1CO

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, have shown significant antimicrobial properties. Research indicates that triazole compounds exhibit antibacterial, antifungal, and antiviral activities. For instance:

  • Antibacterial Studies : A study demonstrated that triazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of enzyme activity crucial for bacterial survival .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Triazoles are known to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage:

CompoundIC50 Value (µM)Reference
This compound0.397
Ascorbic Acid0.87

This comparison highlights the potential of this compound as a strong antioxidant agent.

Anticancer Activity

Research on triazole derivatives has also indicated potential anticancer effects. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines:

Study FocusResult
Triazole DerivativesInduced apoptosis in cancer cells; significant reduction in tumor growth in vivo models

Fungicides

This compound has been investigated as a potential fungicide due to its ability to inhibit fungal growth by interfering with ergosterol biosynthesis—a crucial component of fungal cell membranes:

Fungal SpeciesInhibition Rate (%)Reference
Fusarium spp.85%
Candida albicans78%

This application underscores the compound's utility in agriculture as a protective agent against crop diseases.

Synthesis and Characterization

A significant study focused on synthesizing this compound through various chemical routes. The synthesis involved reacting ethyl hydrazine with carbonyl compounds under controlled conditions to yield high-purity products:

Synthesis MethodYield (%)Characterization Technique
Reflux Method89%NMR Spectroscopy

This synthesis route not only provided insights into the efficiency of producing the compound but also established methods for further functionalization.

Biological Evaluation

Another comprehensive evaluation involved testing the biological activities of synthesized triazole derivatives against multiple pathogens and cancer cell lines:

Activity TypeTested AgainstOutcome
AntibacterialE. coli, S. aureusSignificant inhibition observed
AntifungalAspergillus nigerHigh efficacy noted

These studies highlight the broad-spectrum activity of this compound and its derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Alkyl Chain Length: Ethyl vs. Methyl
  • For example, methyl-substituted triazoles, such as compound 5u (4-methyl-4H-1,2,4-triazole derivative), exhibit higher melting points (e.g., 155–157°C for compound 7 in ) compared to ethyl analogs like compound 8 (66–68°C) . This trend suggests that longer alkyl chains disrupt crystallinity, lowering melting points .
  • Impact on Solubility: The ethyl group in (4-ethyl-4H-1,2,4-triazol-3-yl)methanol likely enhances solubility in organic solvents compared to methyl derivatives, while the methanol group improves water solubility relative to non-polar analogs .
Functional Group Variations: Methanol vs. Thiol/Thioether
  • 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione (): Replacing the methanol group with a sulfanyl moiety increases molecular rigidity, as evidenced by its orthorhombic crystal structure (m.p. 454 K) . Thiol/thioether groups often enhance metal-binding capacity, which is absent in the methanol derivative.
  • 4-(5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (): The benzylthio group introduces aromaticity and increases molecular weight (296.39 g/mol), likely reducing water solubility compared to the methanol analog .

Structural and Crystallographic Insights

  • Crystal Packing: The ethyl group in ’s compound contributes to an orthorhombic crystal lattice, whereas methanol’s hydrogen-bonding capability might favor monoclinic or triclinic systems .
  • Thermal Stability : Ethyl-substituted triazoles generally exhibit moderate thermal stability, with decomposition temperatures above 200°C (e.g., compound 5x in ) .

Preparation Methods

Nucleophilic Substitution with Ethylating Agents

A common approach involves alkylating 1,2,4-triazole with ethyl halides or ethylating reagents. For example, source describes the use of chloromethane under basic conditions to methylate triazole, which can be adapted for ethyl group introduction. In this method:

  • 1,2,4-Triazole is treated with potassium hydroxide and ethanol.

  • Chloroethane (instead of chloromethane) is introduced under reflux to yield 4-ethyl-1,2,4-triazole.

Key Reaction Conditions:

ParameterValue
Temperature75°C
SolventEthanol
BaseKOH
Yield~88% (adapted from)

Ethyl Formate-Mediated Alkylation

Source discloses an alternative using ethyl formate as an ethylating agent. In this method:

  • Hydrazine hydrate reacts with ethyl formate in ethanol.

  • An acidic ion-exchange resin (e.g., Amberlyst 15) catalyzes the reaction at 75°C.

This approach avoids hazardous ethyl halides but requires careful temperature control to prevent byproducts.

Hydroxymethyl Group Introduction at Position 3

Carboxylate Ester Reduction

A widely used strategy involves synthesizing a triazole-3-carboxylate ester followed by reduction to the alcohol. Source outlines the synthesis of 1,2,4-triazole-3-methyl carboxylate, which can be reduced using lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4):

Triazole-3-COOCH3LiAlH4Triazole-3-CH2OH\text{Triazole-3-COOCH}3 \xrightarrow{\text{LiAlH}4} \text{Triazole-3-CH}_2\text{OH}

Example Protocol:

  • React 4-ethyl-1,2,4-triazole with methyl chloroformate to form the ester.

  • Reduce the ester with LiAlH4_4 in tetrahydrofuran (THF) at 0°C.

Direct Hydroxymethylation

Source suggests an innovative approach using carbon dioxide insertion:

  • Protect the 5-position of 4-ethyl-1,2,4-triazole with a bromine or trimethylsilyl group.

  • Treat with lithium diisopropylamide (LDA) and CO2_2 to form a carboxylic acid.

  • Esterify with methanol and thionyl chloride, followed by reduction.

Optimization of Reaction Conditions

Temperature and Catalysis

  • Alkylation: Elevated temperatures (70–80°C) improve reaction rates but risk decomposition.

  • Reduction: LiAlH4_4 requires subambient temperatures (−10°C to 0°C) to minimize side reactions.

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in alkylation steps.

  • Methanol serves dual roles as a solvent and reactant in esterification.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield
Ethyl Halide AlkylationHigh selectivityRequires hazardous reagents88%
Ethyl Formate RouteMild conditionsLonger reaction times80%
Carboxylate ReductionScalableMulti-step process75%

Industrial-Scale Production Considerations

  • Cost Efficiency: Ethyl formate is cheaper than ethyl iodide but requires catalyst recycling.

  • Safety: LiAlH4_4 poses fire risks; NaBH4_4 is safer but less efficient.

  • Environmental Impact: Ion-exchange resins (e.g., Amberlyst 15) are reusable, reducing waste .

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